1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Overview
Description
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a fused pyrazole ring system with phenyl groups at the 3 and 6 positions. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit diverse physiological and pharmacological activities
Mode of Action
Pyrazole derivatives are known for their diverse functionality and stereochemical complexity , which could contribute to their interaction with biological targets. More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit various physiological and pharmacological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse physiological and pharmacological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, including topoisomerase IIα, monoamine oxidase B, and acetylcholinesterase . These interactions are primarily inhibitory, which contributes to the compound’s biological activities. For instance, the inhibition of topoisomerase IIα is associated with its anticancer properties, while the inhibition of monoamine oxidase B and acetylcholinesterase is linked to its neuroprotective effects.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting cellular components from damage. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its binding to topoisomerase IIα inhibits the enzyme’s activity, preventing DNA replication and transcription in cancer cells. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Its degradation products may exhibit different biological activities, which could impact the overall outcome of long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites contribute to the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic efficacy. Studies have shown that it can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. Its localization in the nucleus, for example, is essential for its role in modulating gene expression and DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring system .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
- 1,4-Diphenyl-1H-pyrazole
Uniqueness
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole is unique due to its fused pyrazole ring system, which imparts distinct chemical and biological properties. The presence of phenyl groups at the 3 and 6 positions enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
3,6-diphenyl-1,4-dihydropyrazolo[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-3-7-11(8-4-1)13-15-16(20-17-13)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJYQSXFBAIQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2NN=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376224 | |
Record name | 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60492-61-7 | |
Record name | 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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